molecular formula C18H17N3O2 B4521394 2-(3-acetyl-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide

2-(3-acetyl-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B4521394
M. Wt: 307.3 g/mol
InChI Key: IJJOHSWRNPXLPY-UHFFFAOYSA-N
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Description

2-(3-acetyl-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound that features both indole and pyridine moieties. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acetylation: The indole can be acetylated using acetic anhydride in the presence of a base such as pyridine.

    Formation of the Pyridine Moiety: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, ammonia, and a β-keto ester.

    Coupling Reaction: The final step involves coupling the acetylated indole with the pyridine moiety using a suitable linker, such as an acetamide group, under appropriate conditions (e.g., using a coupling reagent like EDCI in the presence of a base).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could target the acetyl group, converting it to an alcohol using reagents like lithium aluminum hydride.

    Substitution: The compound may undergo nucleophilic substitution reactions, particularly at the pyridine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced derivatives of the acetyl group.

    Substitution: Substituted derivatives at the pyridine ring.

Scientific Research Applications

2-(3-acetyl-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole and pyridine-containing compounds.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide would depend on its specific biological target. Generally, compounds containing indole and pyridine moieties can interact with various enzymes, receptors, or nucleic acids, modulating their activity. The acetyl group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)acetamide: Lacks the acetyl group, which may affect its biological activity.

    2-(3-acetyl-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide: Variation in the position of the pyridine ring, which may influence its reactivity and binding properties.

Uniqueness

2-(3-acetyl-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide is unique due to the specific positioning of the acetyl group and the pyridine ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(3-acetylindol-1-yl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-13(22)16-11-21(17-5-3-2-4-15(16)17)12-18(23)20-10-14-6-8-19-9-7-14/h2-9,11H,10,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJOHSWRNPXLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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